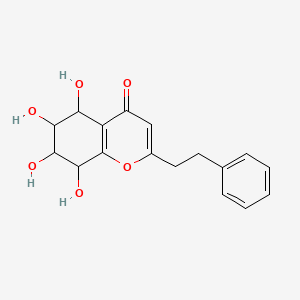
2-(2-Phenylethyl)-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylethyl)-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone is a derivative of chromone, a naturally occurring compound found in various plants. This compound is particularly notable for its presence in agarwood, a fragrant resinous heartwood used in traditional medicine and perfumery . The structure of this compound includes a chromone core with a phenylethyl group and multiple hydroxyl groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethyl)-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone typically involves the use of chromone derivatives and phenylethyl groups. One common method includes the reaction of chromone with phenylethyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction is followed by hydroxylation using hydrogen peroxide and a catalyst like sodium tungstate to introduce the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms to produce phenylethyl derivatives. These methods are advantageous due to their sustainability and potential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethyl)-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chromone core can be reduced to form dihydrochromones.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like sodium tungstate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochromones.
Substitution: Halogenated phenylethyl derivatives.
Scientific Research Applications
2-(2-Phenylethyl)-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of fragrances and as a natural preservative in cosmetics.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethyl)-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone involves its interaction with various molecular targets. The hydroxyl groups allow it to act as an antioxidant by scavenging free radicals. Additionally, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the nervous system . The phenylethyl group contributes to its binding affinity with certain receptors, potentially modulating neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A simple phenylethyl derivative with stimulant properties.
2-(2-Phenylethyl)chromone: Lacks the hydroxyl groups but shares the chromone core and phenylethyl group.
5,6,7,8-Tetrahydroxychromone: Similar chromone structure but without the phenylethyl group.
Uniqueness
2-(2-Phenylethyl)-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone is unique due to the combination of its chromone core, phenylethyl group, and multiple hydroxyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMIROLCTHMEEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid, cis](/img/structure/B12303183.png)

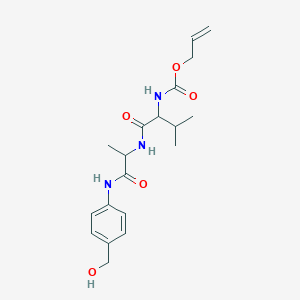
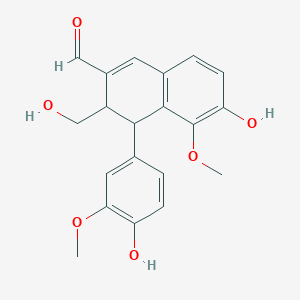
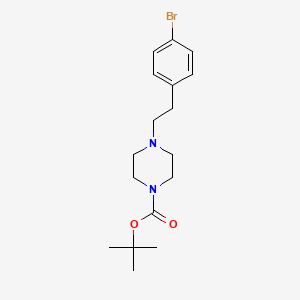
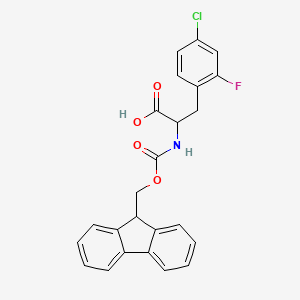
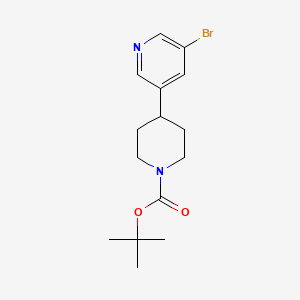

![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B12303246.png)
![(2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303259.png)
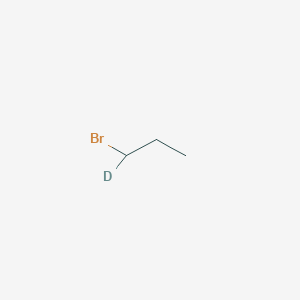
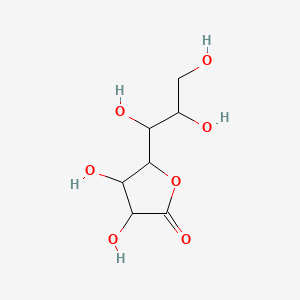
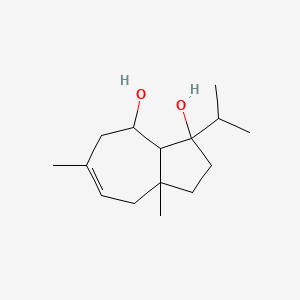
![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)
